3-Bromofuran-2,5-dicarbaldehyde

Regioselective metalation Directed ortho-metalation Furan functionalization

3-Bromofuran-2,5-dicarbaldehyde (CAS 4805-99-6) is a brominated furan derivative possessing two aldehyde groups at the 2- and 5-positions and a bromine substituent at the 3-position. This substitution pattern creates a unique electronic environment that enables regioselective metalation and subsequent functionalization chemistry , distinguishing it from non-halogenated furan dialdehydes and mono-functionalized bromofurans.

Molecular Formula C6H3BrO3
Molecular Weight 202.99 g/mol
Cat. No. B12882956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromofuran-2,5-dicarbaldehyde
Molecular FormulaC6H3BrO3
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1Br)C=O)C=O
InChIInChI=1S/C6H3BrO3/c7-5-1-4(2-8)10-6(5)3-9/h1-3H
InChIKeyRJGIIIXMBFVFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromofuran-2,5-dicarbaldehyde: A Defined Heterocyclic Dialdehyde Scaffold for Regioselective Functionalization


3-Bromofuran-2,5-dicarbaldehyde (CAS 4805-99-6) is a brominated furan derivative possessing two aldehyde groups at the 2- and 5-positions and a bromine substituent at the 3-position . This substitution pattern creates a unique electronic environment that enables regioselective metalation and subsequent functionalization chemistry [1], distinguishing it from non-halogenated furan dialdehydes and mono-functionalized bromofurans.

Why Generic Furan Dialdehydes Cannot Substitute for 3-Bromofuran-2,5-dicarbaldehyde in Regioselective Synthetic Sequences


Direct substitution of 3-bromofuran-2,5-dicarbaldehyde with non-halogenated furan-2,5-dicarbaldehyde (DFF) fails to provide the requisite halogen handle for cross-coupling reactions [1]. Conversely, simpler 3-bromofuran lacks the dual aldehyde functionality necessary for orthogonal derivatization [2]. The unique combination of a C3 bromo substituent and two aldehyde groups in 3-bromofuran-2,5-dicarbaldehyde enables a sequential synthetic logic—regioselective metalation followed by Suzuki-Miyaura coupling—that is unattainable with either mono-functional or non-halogenated analogs.

Quantitative Differentiation of 3-Bromofuran-2,5-dicarbaldehyde from Analogous Furan Building Blocks


Regioselective Metalation at C2: Directed ortho-Metalation Enabled by the C3 Bromo Substituent

3-Bromofuran undergoes regioselective metalation at the C2 position when treated with NaHMDS, a process driven by the directing effect of the adjacent electron-withdrawing bromo group [1]. This contrasts with the metalation of unsubstituted furan, which typically yields mixtures of regioisomers [1]. The C3 bromo substituent in 3-bromofuran-2,5-dicarbaldehyde is expected to confer analogous directing capability, enabling predictable C2 functionalization prior to aldehyde manipulation or cross-coupling.

Regioselective metalation Directed ortho-metalation Furan functionalization

Suzuki-Miyaura Cross-Coupling Handle: Retention of C3 Bromo Substituent After C2 Functionalization

After regioselective functionalization at C2, the C3 bromo substituent in 3-bromofuran analogs remains intact and available for subsequent Suzuki-Miyaura cross-coupling [1]. This orthogonal reactivity profile is not possible with 2,5-diformylfuran, which lacks a halogen coupling handle [2]. The dual functionality of 3-bromofuran-2,5-dicarbaldehyde thus supports iterative synthetic sequences: aldehyde manipulation, C2 metalation/functionalization, and C3 cross-coupling.

Suzuki-Miyaura coupling Cross-coupling Heterocyclic functionalization

Scalable Multistep Synthesis of Bioactive Heterocycles: Demonstrated Utility in Drug Discovery Programs

3-Bromofuran-2-carbaldehyde (a close structural analog lacking the 5-aldehyde) was employed as a key intermediate in a five-step, chromatography-free synthesis of a fused pyrrole-based D-amino acid oxidase inhibitor, achieving an overall yield of up to 60% [1]. The regioselective formylation of 3-bromofuran provided the requisite aldehyde handle for Erlenmeyer-Plöchl condensation. 3-Bromofuran-2,5-dicarbaldehyde offers an additional aldehyde group for further diversification, potentially enabling more complex molecular architectures without sacrificing the scalability demonstrated by the monoaldehyde analog.

Medicinal chemistry Process chemistry Heterocycle synthesis

High-Value Application Scenarios for 3-Bromofuran-2,5-dicarbaldehyde in Chemical Synthesis


Iterative Synthesis of 2,3,5-Trisubstituted Furans via Regioselective Metalation and Cross-Coupling

Utilize the C3 bromo substituent for directed ortho-metalation at C2, introduce a first substituent, then leverage the retained bromine for Suzuki-Miyaura coupling at C3. The 2- and 5-aldehyde groups can be orthogonally manipulated (reduction, oxidation, reductive amination) to yield complex, polysubstituted furan libraries [1].

Scaffold for Fused Heterocycle Construction in Medicinal Chemistry

Employ the dialdehyde groups for condensation reactions (e.g., Erlenmeyer-Plöchl, Knoevenagel) to generate pyrrole- or indole-fused furan systems. The C3 bromine provides a synthetic handle for late-stage diversification via cross-coupling, enabling rapid exploration of structure-activity relationships [2].

Building Block for Conjugated Organic Materials and Covalent Organic Frameworks (COFs)

The rigid, planar furan core with two aldehyde functional groups serves as a linear linker for imine-based COFs and conjugated polymers. The C3 bromo substituent introduces a site for post-synthetic modification (e.g., introduction of functional groups for tuning electronic properties) that is absent in the non-halogenated 2,5-diformylfuran analog [1].

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